molecular formula C12H16ClFN2 B6170821 [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride CAS No. 1511-30-4

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Cat. No. B6170821
CAS RN: 1511-30-4
M. Wt: 242.7
InChI Key:
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Description

2-(5-Fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride, also known as 5-Fluoro-IND, is an analog of the widely studied indoleamine neurotransmitter serotonin. It is a powerful agonist of the 5-HT2A receptor, and has been studied for its potential therapeutic applications. 5-Fluoro-IND has been used in a variety of laboratory experiments, including animal models, to study the effects of serotonin agonists on behavior, cognition, and physiology. Additionally, it has been studied for its potential therapeutic applications in treating a variety of conditions, including depression, anxiety, and schizophrenia.

Mechanism of Action

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride acts as an agonist of the 5-HT2A receptor. It binds to the 5-HT2A receptor, activating it and causing downstream effects. Specifically, [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been found to activate the 5-HT2A receptor in the prefrontal cortex, hippocampus, and amygdala, which are all brain areas involved in emotion and cognition. Additionally, [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been found to increase the levels of serotonin in the synaptic cleft, leading to downstream effects on behavior and cognition.
Biochemical and Physiological Effects
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been studied for its potential therapeutic applications in treating a variety of conditions, including depression, anxiety, and schizophrenia. In animal models, [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been found to reduce anxiety-like behaviors, improve cognitive performance, and improve overall mood. Additionally, [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been found to decrease the levels of stress hormones, such as cortisol, and to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of using [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride in laboratory experiments is that it is a relatively simple compound to synthesize and is relatively stable in solution. Additionally, it has a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin agonists. However, there are some limitations to using [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride in laboratory experiments. For example, it is not known whether the effects of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride are specific to the 5-HT2A receptor or whether it has effects on other serotonin receptors. Additionally, it is not known whether the effects of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride are long-lasting or whether they are transient.

Future Directions

The potential future directions for the use of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride in laboratory experiments include further study of its effects on behavior and cognition, as well as its potential therapeutic applications in treating a variety of conditions. Additionally, further research is needed to determine the specific effects of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride on the 5-HT2A receptor and other serotonin receptors. Additionally, further research is needed to determine the long-term effects of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride on the brain and behavior. Additionally, further research is needed to determine the optimal dose and duration of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride treatment in order to maximize its therapeutic potential. Finally, further research is needed to determine the safety and efficacy of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride in humans.

Synthesis Methods

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride is synthesized in a two-step process. The first step involves the reaction of 5-fluorotryptamine with dimethylamine in aqueous solution. This reaction results in the formation of a dimethylamide, which is then reacted with hydrochloric acid to yield the hydrochloride salt of [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride. The reaction is carried out in aqueous solution at room temperature and is relatively simple to perform.

Scientific Research Applications

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been studied extensively in laboratory experiments for its potential therapeutic applications. It has been used in a variety of animal models to study the effects of serotonin agonists on behavior, cognition, and physiology. Additionally, it has been studied for its potential therapeutic applications in treating a variety of conditions, including depression, anxiety, and schizophrenia. Additionally, [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride has been used to study the effects of serotonin agonists on the serotonin transporter (SERT) and its related proteins, as well as the effects of serotonin agonists on serotonin receptor subtypes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride involves the reaction of 5-fluoroindole with 2-bromoethylamine hydrobromide, followed by N,N-dimethylation of the resulting intermediate.", "Starting Materials": [ "5-fluoroindole", "2-bromoethylamine hydrobromide", "sodium hydroxide", "dimethyl sulfate", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 5-fluoroindole (1.0 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv) in diethyl ether and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the organic layer with water and dry over magnesium sulfate. Concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in dimethyl sulfate (1.5 equiv) and reflux the mixture for 6 hours.", "Step 4: Quench the reaction with water and extract the organic layer with hydrochloric acid. Concentrate the solution under reduced pressure to obtain the final product as a hydrochloride salt." ] }

CAS RN

1511-30-4

Product Name

[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine hydrochloride

Molecular Formula

C12H16ClFN2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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